molecular formula C13H17N3O5 B8565579 tert-Butyl 3-(6-Nitropyridin-3-yloxy)azetidine-1-carboxylate CAS No. 1346674-71-2

tert-Butyl 3-(6-Nitropyridin-3-yloxy)azetidine-1-carboxylate

Cat. No.: B8565579
CAS No.: 1346674-71-2
M. Wt: 295.29 g/mol
InChI Key: FWFBNCGICPGVFQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(6-Nitropyridin-3-yloxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17N3O5 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

1346674-71-2

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

tert-butyl 3-(6-nitropyridin-3-yl)oxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17N3O5/c1-13(2,3)21-12(17)15-7-10(8-15)20-9-4-5-11(14-6-9)16(18)19/h4-6,10H,7-8H2,1-3H3

InChI Key

FWFBNCGICPGVFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 206a (2.24 g, 7.9 mmol), 6-nitropyridin-3-ol (1.0 g, 7.2 mmol), and Cs2CO3 (2.6 g, 7.9 mmol) in DMF (8 mL) was heated at 125° C. in a sealed tube overnight. The solid was filtered and washed with ethyl acetate (2×20 mL). The combined filtrate was evaporated in vacuo and the residue was purified on reverse-phase Combiflash to afford 206b (1.25 g, 59%). MS-ESI: [M+H]+ 296.
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
59%

Synthesis routes and methods II

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 2-nitro-5-hydroxypyridine (2.00 g, 14.3 mmol), tert-butyl 3-iodoazetidine-1-carboxylate (6.06 g, 21.5 mmol), sodium hydride (800 mg, 20.2 mmol) and DMF (30 mL). The reaction mixture was heated at 110° C. for 24 h. After this time, the reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was diluted with ethyl acetate (200 mL) and washed with saturated aqueous sodium bicarbonate (100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 251a in 95% yield (4.00 g) as a yellow oil: 1H NMR (500 MHz, CDCl3) d 8.27 (d, 1H, J=9.0 Hz), 8.14 (d, 1H, J=3.0 Hz), 7.26 (dd, 1H, J=9.0, 3.0 Hz), 5.04 (m, 1H), 4.39 (m, 2H), 4.06 (m, 2H), 1.44 (s, 9H); MS (ESI+) m/z 196.1 (M-Boc+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
95%

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